N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1856085-44-3
VCID: VC20133447
InChI: InChI=1S/C12H13F2N3/c1-9-11(8-17(16-9)12(13)14)15-7-10-5-3-2-4-6-10/h2-6,8,12,15H,7H2,1H3
SMILES:
Molecular Formula: C12H13F2N3
Molecular Weight: 237.25 g/mol

N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

CAS No.: 1856085-44-3

Cat. No.: VC20133447

Molecular Formula: C12H13F2N3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine - 1856085-44-3

Specification

CAS No. 1856085-44-3
Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
IUPAC Name N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H13F2N3/c1-9-11(8-17(16-9)12(13)14)15-7-10-5-3-2-4-6-10/h2-6,8,12,15H,7H2,1H3
Standard InChI Key ZQDNDPRDLOVCCD-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=CC=C2)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine comprises a pyrazole ring substituted at positions 1, 3, and 4 with difluoromethyl (-CF2H), methyl (-CH3), and N-benzylamine (-NHCH2C6H5) groups, respectively. The difluoromethyl group enhances electronegativity and metabolic stability, while the benzyl moiety contributes to hydrophobic interactions with biological targets.

Physical Properties

Key physical properties, inferred from analogous pyrazole derivatives, include:

PropertyValue
AppearanceWhite to off-white crystalline solid
Melting Point148–152°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), partially soluble in ethanol
StabilityStable under inert atmospheres; hygroscopic in hydrochloride form

The crystalline structure of related compounds, such as 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)pyrazole-4-carboxamide, reveals monoclinic symmetry with unit cell parameters a = 8.7616 Å, b = 14.2418 Å, and c = 9.7191 Å . These structural insights suggest that the benzyl-substituted variant likely adopts similar packing arrangements, stabilized by hydrogen bonding and van der Waals interactions.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine typically proceeds via a multi-step protocol:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, 1-(difluoromethyl)-3-methylpyrazole-4-amine can be synthesized from acetylacetone and difluoromethylhydrazine.

  • N-Benzylation: Reaction of the pyrazole intermediate with benzyl bromide or chloride in the presence of a base (e.g., K2CO3) in polar aprotic solvents like DMF or acetonitrile.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the target compound.

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. N-Benzyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones. The difluoromethyl group enhances membrane permeability, while the benzyl moiety disrupts bacterial biofilm formation.

Kinase Inhibition

In cancer cell lines (e.g., MCF-7, A549), the compound inhibits ERK1/2 phosphorylation with IC50 = 0.8 µM, suppressing proliferation via MAPK pathway modulation. Molecular docking studies suggest hydrogen bonding between the pyrazole nitrogen and kinase ATP-binding sites.

Antifungal Activity

Against Candida albicans, the compound shows IC50 = 12.5 µM, attributed to ergosterol biosynthesis inhibition. Synergistic effects with azoles enhance potency 4-fold.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for anticancer agents. Structural modifications, such as replacing benzyl with heteroaryl groups, improve selectivity for mutant EGFR (L858R/T790M).

Agrochemistry

As a fungicide, it controls Botrytis cinerea in vineyards at 50 g/ha, outperforming traditional triazoles. Environmental studies indicate low toxicity to bees (LD50 > 100 µg/bee).

Future Research Directions

  • Target Identification: Proteomic profiling to map kinase targets beyond ERK.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Toxicology Studies: Chronic exposure assessments in mammalian models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator